molecular formula C11H8O2S2 B2910307 2,3-Bis(thiophen-2-yl)prop-2-enoic acid CAS No. 21497-30-3

2,3-Bis(thiophen-2-yl)prop-2-enoic acid

Cat. No.: B2910307
CAS No.: 21497-30-3
M. Wt: 236.3
InChI Key: CWLNDKQJHPKCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(thiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H8O2S2. It is characterized by the presence of two thiophene rings attached to a propenoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid typically involves the condensation of thiophene derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(thiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(thiophen-2-yl)prop-2-enoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(thiophen-2-yl)prop-2-enoic acid is unique due to its combination of two thiophene rings and a propenoic acid moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .

Properties

IUPAC Name

(Z)-2,3-dithiophen-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLNDKQJHPKCEM-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C2=CC=CS2)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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